molecular formula C15H13BrN4O B5088458 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)

7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)

Cat. No. B5088458
M. Wt: 345.19 g/mol
InChI Key: PGSOHOJJVMBOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as BIPY-H, is a chemical compound that has gained significant attention in scientific research due to its unique properties.

Mechanism of Action

7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) exerts its biological effects through the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of topoisomerases, which are enzymes that play a critical role in DNA replication and repair. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the activity of certain kinases, which are proteins that regulate cellular signaling pathways. By inhibiting these enzymes and proteins, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can disrupt cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have a variety of biochemical and physiological effects. In cancer cells, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) induces cell death through the activation of apoptosis, a process by which cells self-destruct. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. In addition to its anti-cancer properties, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have anti-inflammatory and anti-microbial effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is its high yield in the synthesis process, making it a cost-effective compound for research purposes. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is also stable and can be stored for long periods of time without degradation. However, one limitation of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several potential future directions for the study of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One area of research could focus on the development of new drugs based on the structure of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). Another area of research could focus on the use of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) as a tool for studying cellular processes, particularly in cancer cells. Additionally, further studies are needed to understand the potential toxicity and side effects of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in vivo.

Synthesis Methods

The synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the reaction of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione with 2-pyridinylhydrazine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically high, making 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) a cost-effective compound for research purposes.

Scientific Research Applications

7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been studied for its potential use in the development of new drugs and as a tool for studying cellular processes.

properties

IUPAC Name

7-bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-9-7-10-13(19-18-12-5-3-4-6-17-12)15(21)20(2)14(10)11(16)8-9/h3-8,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSOHOJJVMBOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC3=CC=CC=N3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.